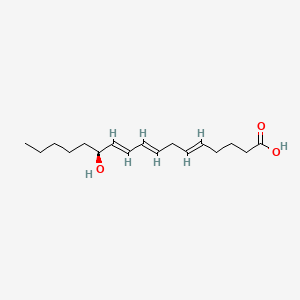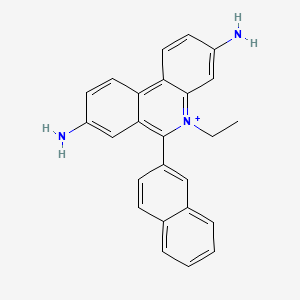
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is a complex organic compound known for its significant biological and chemical properties. This compound belongs to the phenanthridinium family, which is recognized for its efficient DNA binding capabilities and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, ammonia, and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and enhance the efficiency of each reaction step .
Análisis De Reacciones Químicas
Types of Reactions
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce phenanthridinium hydrides .
Aplicaciones Científicas De Investigación
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through intercalation into DNA, where it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid metabolism and cellular signaling .
Comparación Con Compuestos Similares
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is unique due to its specific structural features and biological activities. Similar compounds include:
Ethidium Bromide: Known for its use as a DNA and RNA fluorescent marker.
Propidium Iodide: Used as a probe for cell viability and DNA binding studies.
Phenanthridine Derivatives: Various derivatives with different substituents exhibit diverse biological activities.
These compounds share similar DNA binding capabilities but differ in their specific applications and biological effects.
Propiedades
Número CAS |
62895-24-3 |
|---|---|
Fórmula molecular |
C25H22N3+ |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
5-ethyl-6-naphthalen-2-ylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C25H21N3/c1-2-28-24-15-20(27)10-12-22(24)21-11-9-19(26)14-23(21)25(28)18-8-7-16-5-3-4-6-17(16)13-18/h3-15,27H,2,26H2,1H3/p+1 |
Clave InChI |
XHWBBEMLMCFMNE-UHFFFAOYSA-O |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC5=CC=CC=C5C=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
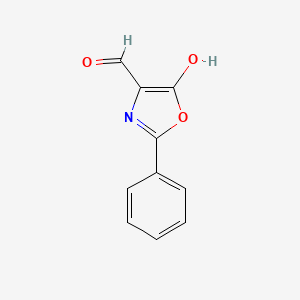
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
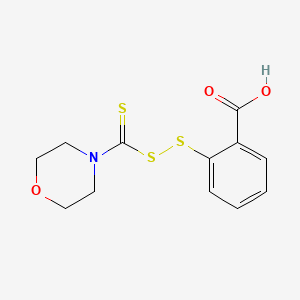
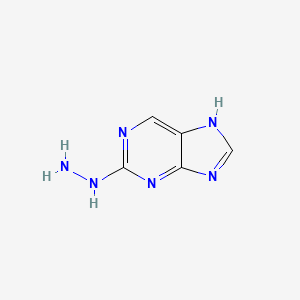
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
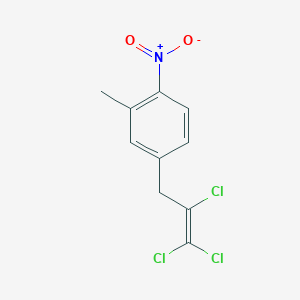
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


